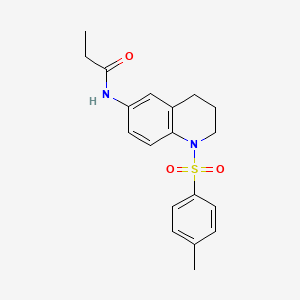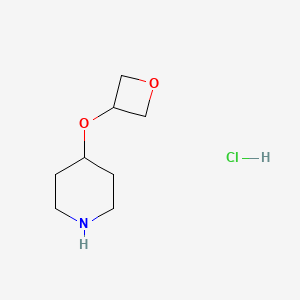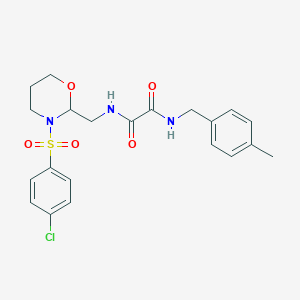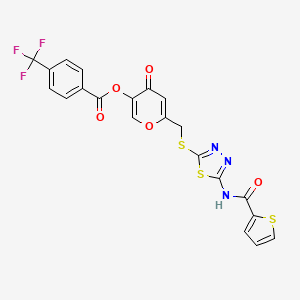![molecular formula C11H7F2NO2 B2459913 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-70-1](/img/structure/B2459913.png)
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (DFBA) is an organic compound that is widely used in scientific research. It is a member of the azabicyclohexane family and has been found to have a variety of applications in scientific research. DFBA has been studied for its potential as a drug candidate, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Zukünftige Richtungen
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has a variety of potential future directions for scientific research. It could be further studied for its potential as a drug candidate, as well as its potential to inhibit other enzymes. Additionally, it could be studied for its potential to affect other biochemical and physiological processes in the body. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione could also be studied for its potential to interact with other compounds, as well as its potential to be used in combination with other compounds. Finally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione could be studied for its potential to be used in a variety of lab experiments, such as drug screening, enzyme inhibition assays, and biochemical and physiological assays.
Wirkmechanismus
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is believed to act as an inhibitor of cytochrome P450 2C19 (CYP2C19) by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from binding to its substrate and thus prevents the metabolism of drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione may also act as an inhibitor of lipoxygenase through a similar mechanism. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione may act as an inhibitor of acetylcholinesterase by forming a covalent bond with the enzyme’s active site.
Biochemical and Physiological Effects
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential to inhibit the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. Inhibition of this enzyme could lead to increased levels of certain drugs in the body, which could lead to increased efficacy of the drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been studied for its potential to reduce the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Inhibition of this enzyme could lead to decreased levels of certain fatty acids in the body, which could lead to decreased inflammation. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme could lead to increased levels of acetylcholine in the body, which could lead to increased alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several advantages for use in lab experiments. It is relatively stable, non-toxic, and readily available. Additionally, it has a relatively low cost compared to other compounds used in scientific research. However, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione also has some limitations. It has a relatively short half-life, meaning that it must be used quickly in experiments. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is not soluble in water, making it difficult to use in experiments that require aqueous solutions.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its potential as a drug candidate. It has been investigated for its ability to inhibit the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been studied for its potential to reduce the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Synthesemethoden
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is synthesized through a series of reactions. The first step involves the reaction of 2,5-difluorobenzaldehyde with cyclohexanone in the presence of a base, such as pyridine, to form the corresponding 2,5-difluorobenzyl cyclohexanone. This intermediate is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form the 2,5-difluorobenzyl azabicyclo[3.1.0]hexane-2,4-dione (3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione).
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(14)16/h1-3,6-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBHGHVOFSZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2459832.png)
![N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2459833.png)
![2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2459835.png)




![N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2459844.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide](/img/structure/B2459851.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2459852.png)
![3-[1-(Pent-4-enoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2459853.png)